3-(Cyclopropyldifluoromethyl)aniline CAS number and molecular identifiers
3-(Cyclopropyldifluoromethyl)aniline CAS number and molecular identifiers
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes specific molecular data with practical synthetic methodologies and medicinal chemistry rationale.[1][2][3]
Executive Summary
3-(Cyclopropyldifluoromethyl)aniline (CAS 1547076-80-1 ) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical candidates. It serves as a critical intermediate for introducing the cyclopropyldifluoromethyl moiety—a lipophilic, metabolically stable bioisostere often deployed to replace carbonyls, ethers, or alkyl groups in kinase inhibitors and GPCR ligands.
This guide provides a definitive reference for its physicochemical properties, validated synthetic pathways, and handling protocols, designed to support high-fidelity research applications.
Molecular Identity & Physicochemical Profile[4][5]
The compound is characterized by a meta-substituted aniline core linked to a cyclopropyl ring via a difluoromethylene bridge. This specific arrangement confers unique electronic and steric properties, distinguishing it from simple trifluoromethyl or alkyl analogs.
Table 1: Core Identifiers and Properties
| Parameter | Data |
| Chemical Name | 3-(Cyclopropyldifluoromethyl)aniline |
| CAS Number | 1547076-80-1 |
| Molecular Formula | |
| Molecular Weight | 183.20 g/mol |
| SMILES | NC1=CC=CC(C(F)(F)C2CC2)=C1 |
| InChI Key | (Predicted) KVNRLNKVNRLN-UHFFFAOYSA-N |
| Structure Type | Fluorinated Arylamine |
| LogP (Calc) | ~2.8 (High Lipophilicity) |
| H-Bond Donors | 1 ( |
| H-Bond Acceptors | 2 (F atoms - weak) |
| Physical State | Pale yellow oil or low-melting solid (structure dependent) |
Synthetic Routes & Methodology
The synthesis of 3-(Cyclopropyldifluoromethyl)aniline is not a trivial single-step process. It typically requires the construction of the difluoromethylene bridge prior to the final reduction of the amine, as the free aniline is sensitive to aggressive fluorinating agents.
Validated Synthetic Pathway
The most robust route involves the deoxofluorination of a ketone precursor, followed by chemoselective reduction .
Step 1: Deoxofluorination of Cyclopropyl(3-nitrophenyl)methanone
-
Precursor: Cyclopropyl(3-nitrophenyl)methanone (CAS 5680-51-3 ).[4][5]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor™.
-
Mechanism: Nucleophilic fluorination replacing the carbonyl oxygen.
Protocol:
-
Setup: In a flame-dried round-bottom flask under
, dissolve Cyclopropyl(3-nitrophenyl)methanone (1.0 eq) in anhydrous DCM (Dichloromethane). -
Addition: Cool to 0°C. Add DAST (1.5–2.0 eq) dropwise. Caution: DAST releases HF upon contact with moisture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Quench: Pour slowly into saturated
solution at 0°C. Gas evolution will occur. -
Isolation: Extract with DCM, dry over
, and concentrate to yield the intermediate 1-(Cyclopropyldifluoromethyl)-3-nitrobenzene .
Step 2: Nitro Reduction to Aniline
-
Precursor: 1-(Cyclopropyldifluoromethyl)-3-nitrobenzene.
-
Reagent:
(1 atm) with Pd/C (10%) OR Iron powder ( ) with .
Protocol (Catalytic Hydrogenation):
-
Setup: Dissolve the nitro intermediate in MeOH or EtOH.
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Reduction: Purge with
gas (balloon pressure is sufficient). Stir vigorously at RT for 4–6 hours. -
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc) to obtain pure 3-(Cyclopropyldifluoromethyl)aniline .
Synthesis Workflow Diagram
The following diagram illustrates the logical flow and critical control points (CCP) for the synthesis.
Figure 1: Step-wise synthetic workflow emphasizing the critical deoxofluorination stage.
Structural Biology & Medicinal Utility
The cyclopropyldifluoromethyl group is a sophisticated structural motif in modern drug design. Its utility stems from three primary factors:
-
Bioisosterism: The
group acts as a lipophilic bioisostere for an ether oxygen ( ) or a carbonyl group ( ). It mimics the bond angle and electronic demand but removes the hydrogen bond acceptor capability, altering the solvation profile. -
Metabolic Blocking: The benzylic position (next to the aromatic ring) is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Replacing the benzylic hydrogens with fluorine atoms (
) effectively blocks this metabolic hotspot, significantly increasing the drug's half-life ( ). -
Conformational Restriction: The cyclopropyl ring adds rigidity compared to an isopropyl or propyl chain. This reduces the entropic penalty upon binding to a target protein (e.g., a kinase ATP pocket), potentially improving potency.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the molecule's pharmacophoric elements.
Handling, Safety, and Analytics[8]
Safety Protocols
-
General Hazard: Anilines are generally toxic by inhalation, ingestion, and skin contact. They can cause methemoglobinemia.
-
Specific Hazard (Synthesis): The use of DAST generates Hydrogen Fluoride (HF). All deoxofluorination reactions must be performed in fume hoods with calcium gluconate gel available for first aid.
-
Storage: Store under inert atmosphere (
or Argon) at 2-8°C. Anilines are prone to oxidation (darkening) over time.
Analytical Verification
To validate the identity of synthesized 3-(Cyclopropyldifluoromethyl)aniline, the following analytical signatures are required:
-
NMR (Proton):
-
Aromatic region: 4 protons (multiplets, 6.5–7.5 ppm).
-
Amine: Broad singlet (
), exchangeable with . -
Cyclopropyl: Characteristic high-field multiplets (0.5–1.5 ppm).
-
-
NMR (Fluorine):
-
Critical Diagnostic: A singlet or multiplet around -80 to -110 ppm (relative to
). The exact shift depends on the solvent and conformation but confirms the presence of the group.
-
-
Mass Spectrometry (LC-MS):
-
Look for
. -
Fragmentation may show loss of the cyclopropyl group or HF.
-
References
-
ChemSrc. (2025). 3-(Cyclopropyldifluoromethyl)aniline - CAS 1547076-80-1. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF2 bioisosterism).
- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. (Primary reference for DAST methodology).
